2-(5-bromo-2-chlorophenoxy)-N-propylacetamide
Description
2-(5-Bromo-2-chlorophenoxy)-N-propylacetamide is an acetamide derivative featuring a halogenated phenoxy group and an N-propyl side chain. Its structure comprises a central acetamide backbone substituted with a phenoxy ring bearing bromo (Br) and chloro (Cl) groups at the 5- and 2-positions, respectively, and a propyl chain attached to the nitrogen atom.
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-2-5-14-11(15)7-16-10-6-8(12)3-4-9(10)13/h3-4,6H,2,5,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHJZLJGBHRBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide typically involves the reaction of 5-bromo-2-chlorophenol with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to form 5-bromo-2-chlorophenol.
Formation of Phenoxy Group: The 5-bromo-2-chlorophenol is then reacted with propylamine to form the phenoxy group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyacetamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide with structurally and functionally related acetamide derivatives, focusing on substituent effects, pharmacological targets, and therapeutic applications.
Structural Analogues with Halogenated Phenoxy/Aromatic Groups
Key Observations :
- Halogen vs. Methoxy/Pyridyl Groups : The bromo and chloro substituents in the target compound may enhance lipophilicity and receptor binding compared to methoxy or pyridyl groups in LEO 29102. However, LEO 29102’s pyridyl-acetyl group confers selectivity for PDE4, critical for anti-inflammatory effects .
- N-Alkyl Chain Length : The N-propyl group is common across analogs, balancing solubility and membrane permeability. Substitution with bulkier chains (e.g., cyclopropyl in ) could alter pharmacokinetics .
Dopamine Receptor-Targeting Acetamides
Compounds from and , such as 2-chloro-N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propylacetamide (12a/12b) and N-(tetrahydronaphthalen-2-yl)-2-(piperazin-1-yl)-N-propylacetamide (7a/7b), exhibit structural complexity with fused tetrahydronaphthalen rings and piperazine moieties.
Comparison with Target Compound :
- The absence of a tetrahydronaphthalen or piperazine ring in this compound suggests divergent targets. Its simpler phenoxy-acetamide scaffold may prioritize enzyme inhibition (e.g., PDEs) over receptor agonism.
Biological Activity
2-(5-bromo-2-chlorophenoxy)-N-propylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features both bromine and chlorine substitutions on the phenoxy group, which may influence its biological interactions and efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H14BrClNO2
- Molecular Weight: 304.60 g/mol
This compound consists of a phenoxy group substituted with bromine and chlorine, linked to a propylacetamide moiety. The presence of halogens is significant as they can enhance the lipophilicity and biological activity of the compound.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways remain to be fully elucidated but are likely to involve alterations in cellular signaling pathways that lead to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenoxy compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Anticancer Potential
The anticancer potential of this compound has been explored in several studies. For example, it has been tested against various cancer cell lines with promising results.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF7 | 25 | Growth inhibition | |
| A549 | 30 | Induction of apoptosis | |
| HepG2 | 20 | Cell cycle arrest |
These findings suggest that the compound may be effective in targeting specific cancer types, potentially leading to further development as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various halogenated phenoxy compounds, including derivatives of this compound. Results indicated a strong correlation between halogen substitution and increased antimicrobial activity against Gram-positive bacteria.
- Case Study on Anticancer Activity : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis as measured by flow cytometry, indicating its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
